4-Propoxybenzamide

Übersicht

Beschreibung

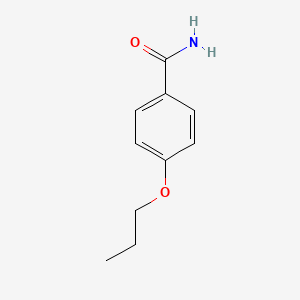

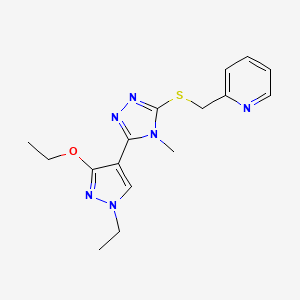

4-Propoxybenzamide, also known as PBA, is a chemical compound with the molecular formula C10H13NO2. It is an organic compound that belongs to the class of benzamides. PBA has been the subject of extensive scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Memory Enhancement

4-Propoxybenzamide derivatives have been investigated for their potential as memory enhancers. A study on N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives demonstrated acetylcholinesterase-inhibiting activity, which is linked to improved memory retention. This suggests that 4-Propoxybenzamide derivatives could be significant in treating memory-related disorders (Piplani et al., 2018).

Photocatalytic Degradation

4-Propoxybenzamide and its derivatives play a role in photocatalytic degradation. A study using adsorbents for titanium dioxide loading in the photodegradation of propyzamide (a related compound) highlighted its efficacy in environmental cleanup applications (Torimoto et al., 1996).

Anticonvulsant Activity

Certain 4-aminobenzamides, which are structurally related to 4-Propoxybenzamide, have shown promising results in anticonvulsant studies. These compounds were effective against seizures, suggesting potential therapeutic applications for seizure disorders (Clark et al., 1984).

Electrochemical Applications

4-Propoxybenzamide derivatives have been used in the development of electrochemical transducers. These applications are crucial in the early stages of developing devices like immunosensors, which can have significant implications in medical diagnostics and disease monitoring (Santos et al., 2019).

Spectroscopic and Molecular Studies

Studies on molecules like 4-hydroxybenzamide, a derivative of 4-Propoxybenzamide, have provided insights into their molecular structures and interactions. These findings are crucial for understanding the chemical properties and potential pharmaceutical applications of these compounds (Ramesh et al., 2020).

Polymer Synthesis and Characterization

4-Propoxybenzamide derivatives have been synthesized and characterized for use in novel aromatic polyimides. These polymers have applications in various industries due to their solubility and thermal stability (Butt et al., 2005).

Cellular Proliferation Assessment

In the context of tumor biology, compounds like N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide have been used in PET imaging to assess cellular proliferation in tumors. This helps in understanding tumor growth and response to treatments (Dehdashti et al., 2013).

Eigenschaften

IUPAC Name |

4-propoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVCFCWHYUQWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propoxybenzamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

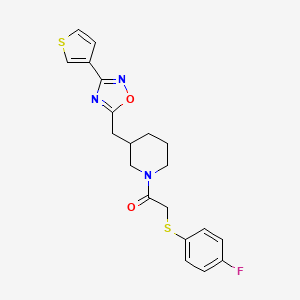

![N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2960692.png)

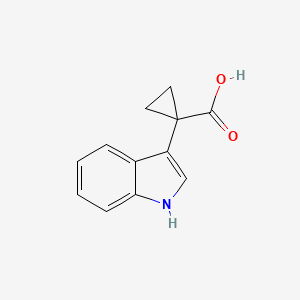

![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)

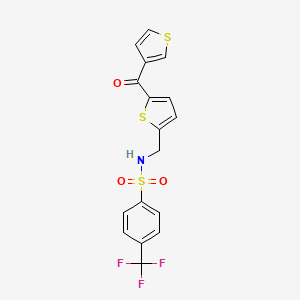

![6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2960701.png)

![1-(4-Fluorophenyl)-3-[5-[(4-fluorophenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2960704.png)